
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as FPA-124, is a small molecule compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves the inhibition of the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation, cell growth, and differentiation. This compound specifically targets the JAK3 enzyme, which is primarily expressed in immune cells, and inhibits its activity, leading to a decrease in cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including a decrease in pro-inflammatory cytokine production, a decrease in neuroinflammation, an improvement in cognitive function, and an inhibition of cancer cell growth and proliferation. This compound has also been shown to have a good safety profile, with no significant side effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide in lab experiments is its specificity for the JAK3 enzyme, which allows for a more targeted approach in studying the JAK/STAT signaling pathway. However, one limitation of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and broaden its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves several steps, including the reaction of furfural with hydrazine hydrate to produce furfural hydrazine, which is then reacted with 1-(bromomethyl)-2-(furan-2-yl)ethanone to form 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-bromo-thiophene-2-carboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, this compound has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of microglia, leading to a decrease in neuroinflammation. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(9-12-4-8-21-11-12)16-10-13(14-3-1-7-20-14)18-6-2-5-17-18/h1-8,11,13H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQISXZLDSOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)CC2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
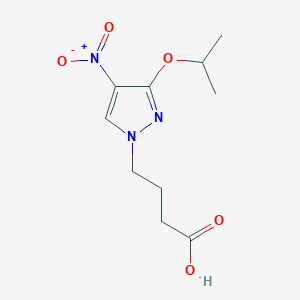
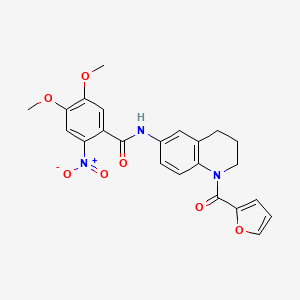
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)

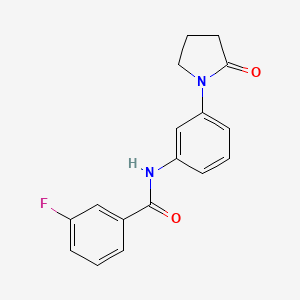
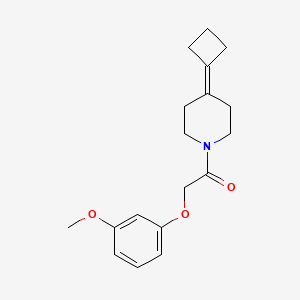

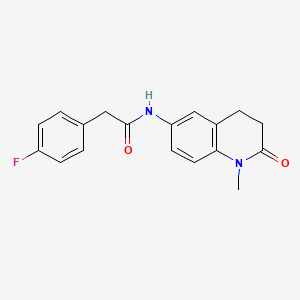
![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)

![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile](/img/structure/B2902223.png)
![3-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2902224.png)